4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Overview
Description
4-(4-Methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methyl group, and a phenylethoxy group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring is reacted with appropriate electrophiles.
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Attachment of the Phenylethoxy Group: : The phenylethoxy group can be attached via etherification reactions, where phenol derivatives are reacted with alkyl halides in the presence of a base such as potassium carbonate.
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Methylation: : The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Dihydrochromen-2-ones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Chromen-2-ones are known for their anti-inflammatory, anticoagulant, and antimicrobial properties. Research is ongoing to explore these activities in the context of this specific compound.
Medicine
In medicine, derivatives of chromen-2-ones are explored for their therapeutic potential. This compound may serve as a lead compound in the development of new drugs targeting various diseases, including cancer, cardiovascular diseases, and infectious diseases.
Industry
Industrially, this compound can be used in the development of dyes, optical brighteners, and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share the methoxyphenyl group.
Chromen-2-one derivatives: Compounds such as coumarin and 7-hydroxycoumarin share the chromen-2-one core.
Uniqueness
What sets 4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The combination of methoxyphenyl, methyl, and phenylethoxy groups on the chromen-2-one core is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(1-phenylethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-23(28-17(2)18-7-5-4-6-8-18)14-13-21-22(15-24(26)29-25(16)21)19-9-11-20(27-3)12-10-19/h4-15,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMAPXYLVRACNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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